![molecular formula C21H27N3O2 B5468738 N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5468738.png)
N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-ethylphenylamine with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C).
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For more efficient and scalable production.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding carboxylic acids or ketones.
Reduction: May yield corresponding amines or alcohols.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved may include:
Receptors: Binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- N-(2-ethylphenyl)-2-[4-(2-nitrophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-8-4-5-9-18(17)22-21(25)16-23-12-14-24(15-13-23)19-10-6-7-11-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNZFJIDIYBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
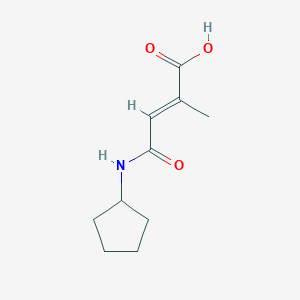
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)
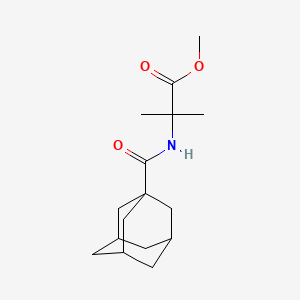
![1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)prolinamide](/img/structure/B5468676.png)
![1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
![2-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5468702.png)
![(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5468709.png)
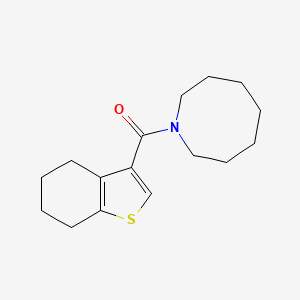

![methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)
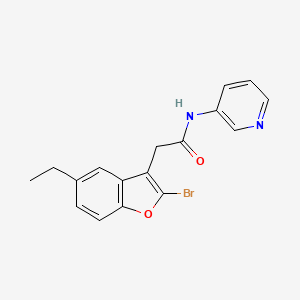
![4-[3-(4-BROMOPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5468729.png)
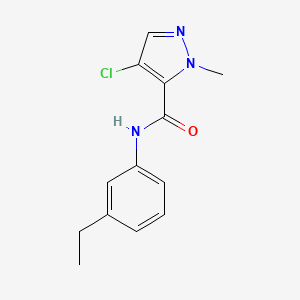
![3-{2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy}pyridine](/img/structure/B5468749.png)
